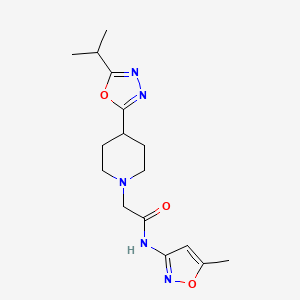![molecular formula C10H12BrClFN B2631695 3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride CAS No. 2470438-20-9](/img/structure/B2631695.png)
3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride” is a chemical compound with the CAS Number: 2470438-20-9 . It has a molecular weight of 280.57 . The IUPAC name for this compound is 3-(4-bromo-2-fluorobenzyl)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride” is 1S/C10H11BrFN.ClH/c11-9-2-1-8 (10 (12)4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H . This code provides a specific representation of the molecular structure.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Compounds containing bromo, fluoro, and azetidine units, similar to "3-[(4-Bromo-2-fluorophenyl)methyl]azetidine; hydrochloride", are often pivotal intermediates in the synthesis of biologically active molecules. For example, the synthesis of 2-Fluoro-4-bromobiphenyl is crucial for manufacturing non-steroidal anti-inflammatory drugs, highlighting the importance of fluorine and bromine substituents in medicinal chemistry for enhancing biological activity and metabolic stability of pharmaceuticals (Qiu et al., 2009).
Fluorinated Compounds in Drug Design
The incorporation of fluorine into drug molecules, as would be facilitated by fluorinated intermediates like our compound of interest, plays a significant role in drug design due to the unique properties of fluorine. Fluorine's small size and high electronegativity can significantly affect the binding affinity, metabolic stability, and membrane permeability of pharmaceuticals. For instance, the review on the structure-activity relationship of various functional groups, including fluoro, in anticancer compounds underscores the impact of fluorination on enhancing antiproliferative activities (Liew et al., 2020).
Development of Chemosensors
Fluorinated compounds are also essential in developing chemosensors due to their ability to interact selectively with various analytes, including metal ions and organic molecules. This is demonstrated in research on 4-Methyl-2,6-diformylphenol-based chemosensors, indicating that modifications, potentially akin to those involving our subject compound, could yield new sensors with high selectivity and sensitivity (Roy, 2021).
Antimicrobial and Antitumor Applications
Further, the structural features present in "3-[(4-Bromo-2-fluorophenyl)methyl]azetidine; hydrochloride" may find applications in the synthesis of antimicrobial and antitumor agents. The design and synthesis of fluoroquinolones, a class of potent antibacterial agents, exemplify how specific fluorinated intermediates contribute to creating effective drugs against various bacterial infections (da Silva et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methyl]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMGMVBRZFPWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=C(C=C2)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

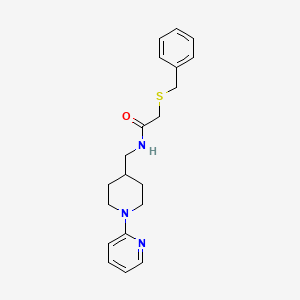
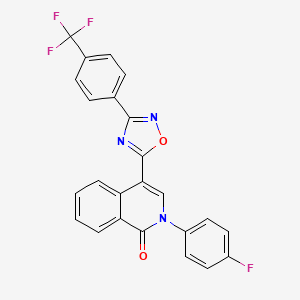
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)
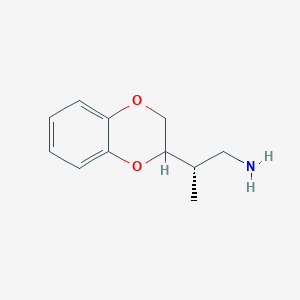
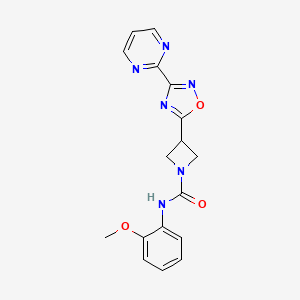
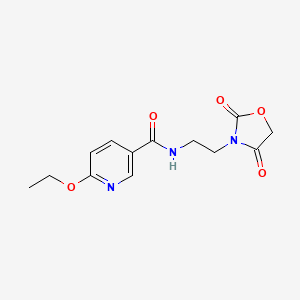
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)
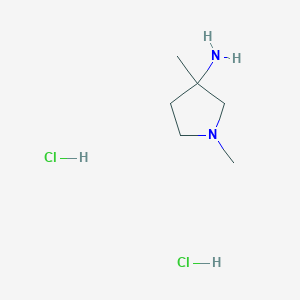
![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)

